
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydrazinylmethylideneamino group, and a hexanoic acid backbone. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through the oxidation of hexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Amino Group: The amino group can be introduced through the reaction of the hexanoic acid derivative with ammonia or an amine under acidic conditions.
Formation of the Hydrazinylmethylideneamino Group: This step involves the reaction of the amino-hexanoic acid derivative with hydrazine or a hydrazine derivative under controlled conditions to form the hydrazinylmethylideneamino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and hydrazinylmethylideneamino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2R)-2-amino-6-(methylamino)hexanoic acid: Similar structure but with a methylamino group instead of a hydrazinylmethylideneamino group.
(2R)-2-amino-6-(ethylamino)hexanoic acid: Similar structure but with an ethylamino group instead of a hydrazinylmethylideneamino group.
(2R)-2-amino-6-(propylamino)hexanoic acid: Similar structure but with a propylamino group instead of a hydrazinylmethylideneamino group.
Uniqueness
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride is unique due to the presence of the hydrazinylmethylideneamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for various research and industrial applications.
属性
分子式 |
C7H17ClN4O2 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC 名称 |
(2R)-2-amino-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N4O2.ClH/c8-6(7(12)13)3-1-2-4-10-5-11-9;/h5-6H,1-4,8-9H2,(H,10,11)(H,12,13);1H/t6-;/m1./s1 |
InChI 键 |
PEEMQBKHQGDLID-FYZOBXCZSA-N |
手性 SMILES |
C(CCN=CNN)C[C@H](C(=O)O)N.Cl |
规范 SMILES |
C(CCN=CNN)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
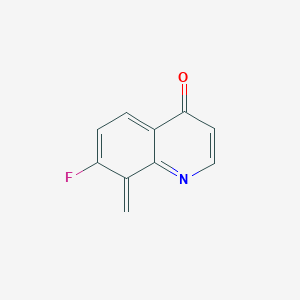
![tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B12341308.png)
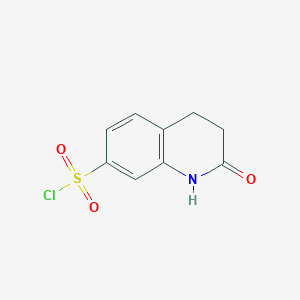
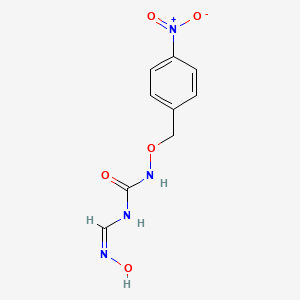
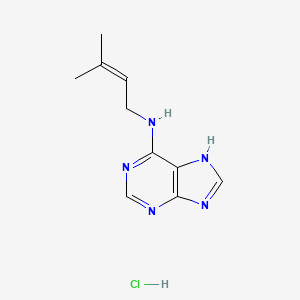
![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
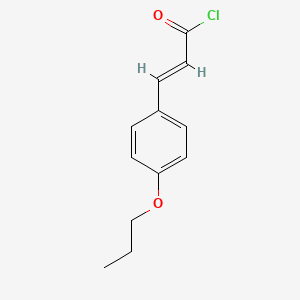
![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)
![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)

